REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].S(=O)(=O)(O)O.[CH3:17]O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:11])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:17])=[O:8]
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Name
|
|
Quantity
|
1998 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)I
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
13 L
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Type
|
reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Heat the suspension
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Type
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TEMPERATURE
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Details
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to reflux for 24 hours
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Duration
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24 h
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Type
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CUSTOM
|
Details
|
remove the solvent under reduced pressure
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Type
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ADDITION
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Details
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Pour the residue
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Type
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ADDITION
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Details
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into a 1:1 mixture of methyl-tert-butyl ether and ice water (20 L)
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Type
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CUSTOM
|
Details
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separate the phases
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Type
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EXTRACTION
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Details
|
Extract the aqueous phase with methyl-tert-butyl ether (1.5 L)
|
Type
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WASH
|
Details
|
wash with aqueous 0.2 M NaOH (5 L)
|
Type
|
WASH
|
Details
|
wash with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate under reduced pressure
|
Type
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DISSOLUTION
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Details
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Dissolve the crude product in 40-45° C. petroleum ether (10 L)
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Type
|
FILTRATION
|
Details
|
filter through a pad of diatomaceous earth
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Type
|
CUSTOM
|
Details
|
evaporate under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
Dissolve the residue in petroleum ether (5 L)
|
Type
|
TEMPERATURE
|
Details
|
cool to −50° C.
|
Type
|
FILTRATION
|
Details
|
filter the first crop solids
|
Type
|
WASH
|
Details
|
wash the solid with ice cold petroleum ether
|
Type
|
CUSTOM
|
Details
|
Evaporate the mother liquor
|
Type
|
DISSOLUTION
|
Details
|
redissolve the solid in petroleum ether (1 L)
|
Type
|
TEMPERATURE
|
Details
|
cool to −50° C.
|
Type
|
FILTRATION
|
Details
|
filter a second crop
|
Type
|
CUSTOM
|
Details
|
Combine first and second crops and dry in open air
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C(=O)OC)C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1880 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |